Palustrin-2CE
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWDSIKNFGKTIALNVMDKIKCKIGGGCPP |
Origin of Product |
United States |
Molecular Biology and Genetic Characterization of Palustrin 2ce
Cloning of Prepropalustrin-2CE cDNA
The complementary DNA (cDNA) precursor of this compound, known as preprothis compound, has been successfully cloned from the tadpoles of Rana chensinensis. tandfonline.comnih.gov This process typically involves the extraction of messenger RNA (mRNA) from tissues where the gene is expressed, followed by reverse transcription to synthesize a cDNA copy. plos.org The cloning of the preprothis compound cDNA allows for the determination of the amino acid sequence of the precursor protein and the mature peptide. tandfonline.comnih.gov
The full-length cDNA of preprothis compound contains an open reading frame that encodes a precursor protein. This precursor consists of a signal peptide, an acidic propeptide, and the mature this compound peptide. The signal peptide directs the protein to the secretory pathway, and the propeptide is later cleaved to release the active antimicrobial peptide. The coding sequence for the mature this compound can then be subcloned into expression vectors for recombinant production and functional studies. tandfonline.comnih.gov
Gene Expression Analysis
Analysis of preprothis compound gene expression reveals that its transcription levels are not static but are influenced by developmental stage and environmental challenges. In Rana chensinensis tadpoles, the expression of the preprothis compound gene increases as they develop. researchgate.net Furthermore, exposure to pathogens such as Escherichia coli and Staphylococcus aureus, or to bacterial components like lipopolysaccharide (LPS), leads to a significant upregulation of preprothis compound gene expression. researchgate.net This indicates that this compound plays a role in the frog's defense against microbial threats. researchgate.net
Quantitative real-time PCR (qRT-PCR) is a common method used to measure the relative abundance of preprothis compound mRNA, providing a quantitative measure of gene expression under different conditions. researchgate.netmednexus.org
Genomic Organization of this compound Gene
The genomic structure of the preprothis compound gene has been elucidated, providing a blueprint of its organization at the DNA level. researchgate.net The gene is composed of three exons separated by two introns. researchgate.netnih.gov This exon-intron structure is a common feature of eukaryotic genes and requires a process called RNA splicing to remove the introns from the primary transcript to form the mature mRNA. nih.gov The characterization of the genomic organization is essential for understanding how the gene is regulated and how genetic variations might affect its function.
Table 1: Genomic Structure of the Preprothis compound Gene
| Gene Component | Quantity |
| Exons | 3 |
| Introns | 2 |
This table summarizes the basic genomic organization of the preprothis compound gene, which consists of three exons and two intervening introns. researchgate.netnih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of the preprothis compound gene is a tightly controlled process, primarily regulated at the level of transcription. researchgate.net This regulation ensures that the peptide is produced when needed, for instance, in response to an infection. researchgate.net The promoter region of the gene, located upstream of the coding sequence, contains binding sites for various transcription factors that can either activate or repress gene expression. researchgate.netkhanacademy.org
Environmental Stimuli Influencing Gene Expression
The expression of the preprothis compound gene is highly responsive to environmental cues, particularly those that signal the presence of pathogens. researchgate.net This inducible expression is a key feature of the innate immune system, allowing for a rapid response to infection. numberanalytics.com
Table 2: Environmental Stimuli Upregulating Preprothis compound Gene Expression
| Stimulus | Type |
| Escherichia coli | Gram-negative bacterium |
| Staphylococcus aureus | Gram-positive bacterium |
| Lipopolysaccharide (LPS) | Bacterial endotoxin |
This table lists the identified environmental stimuli that have been shown to increase the expression of the preprothis compound gene in Rana chensinensis. researchgate.net
Identification and Role of Transcription Factors (e.g., RelA, NF-κB1)
Key transcription factors involved in the regulation of preprothis compound gene expression have been identified as members of the Nuclear Factor-kappa B (NF-κB) family, specifically RelA (also known as p65) and NF-κB1 (also known as p50). researchgate.netnih.gov The NF-κB signaling pathway is a cornerstone of the inflammatory and immune response in many organisms. uniprot.orgbiorxiv.org
The promoter region of the preprothis compound gene contains binding sites for these NF-κB family members. researchgate.netnih.gov Upon stimulation, such as by LPS, these transcription factors are activated and translocate to the nucleus where they bind to the promoter and enhance the transcription of the gene. researchgate.netuniprot.org The interaction between RelA and NF-κB1 with the preprothis compound promoter has been confirmed through techniques such as yeast one-hybrid experiments and electrophoretic mobility shift assays (EMSA). researchgate.netnih.gov These findings demonstrate a direct link between the activation of the NF-κB pathway and the production of this compound, highlighting a conserved mechanism of innate immune defense. researchgate.net
Recombinant Production and Purification Methodologies
Heterologous Expression Systems for Palustrin-2CE
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a cornerstone of modern biotechnology. wikipedia.org The choice of an expression system is critical and depends on factors such as protein characteristics, yield requirements, and cost. wikipedia.orggriffith.edu.au
Prokaryotic Expression Systems
Prokaryotic systems, particularly Escherichia coli (E. coli), are the most widely used for recombinant protein production due to their well-understood genetics, rapid growth, and cost-effective cultivation. griffith.edu.auresearchgate.net For the expression of this compound, the E. coli strain BL21(DE3)pLysS has been successfully utilized. nih.govtandfonline.com This strain is favored for expressing potentially toxic genes, as it contains a T7 lysozyme-encoding plasmid (pLysS) that suppresses basal expression of the T7 RNA polymerase, thereby preventing premature production of the target protein which could be detrimental to the host cell. researchgate.net
The coding sequence for the mature this compound peptide was cloned into the pGEX-6p-1 vector for expression in E. coli. nih.govtandfonline.com This vector is designed for the production of fusion proteins, a strategy often employed to enhance the expression and solubility of recombinant peptides. griffith.edu.au
Eukaryotic Expression Systems
While prokaryotic systems are efficient, they may not be suitable for all proteins, especially those requiring post-translational modifications for their activity. doccheck.com Eukaryotic expression systems, such as yeast (Pichia pastoris, Saccharomyces cerevisiae), insect cells, and mammalian cells, offer an alternative that can perform these modifications. doccheck.comnih.govresearchgate.net
For antimicrobial peptides (AMPs) like this compound, yeast systems like Pichia pastoris have gained popularity. griffith.edu.au They can facilitate the correct folding and disulfide bond formation, which are often crucial for the biological activity of AMPs. doccheck.comnih.gov Furthermore, P. pastoris can secrete the recombinant protein into the culture medium, simplifying the purification process. nih.gov Although specific studies on the expression of this compound in eukaryotic systems are not extensively documented in the provided search results, the general advantages of these systems for AMP production suggest they could be a viable alternative for future research. nih.govsci-hub.se
Fusion Protein Strategies for Enhanced Expression and Solubility
The production of small, cationic antimicrobial peptides in bacterial hosts can be challenging due to their potential toxicity to the host and susceptibility to degradation by host proteases. doccheck.com A common strategy to overcome these issues is to express the peptide as a fusion protein. griffith.edu.au
Glutathione S-transferase (GST)-Fusion Systems
For this compound, a Glutathione S-transferase (GST) fusion system has been effectively employed. nih.govtandfonline.com The gene encoding this compound was inserted into the pGEX-6p-1 vector, which contains the GST tag upstream of the cloning site. nih.govtandfonline.com The resulting GST-Palustrin-2CE fusion protein was successfully expressed in a soluble form in E. coli BL21(DE3)pLysS. nih.govtandfonline.com
The GST tag serves multiple purposes:
Enhanced Solubility: GST is a highly soluble protein, and its fusion to a target protein can prevent the formation of insoluble inclusion bodies. researchgate.net
Protection from Proteolysis: The larger fusion protein is often more resistant to degradation by host cell proteases. doccheck.com
Simplified Purification: The GST tag allows for one-step affinity purification of the fusion protein using a glutathione-agarose resin. griffith.edu.au The fusion protein binds specifically to the glutathione, and after washing away other cellular proteins, the pure fusion protein can be eluted.
Evaluation of Other Carrier Proteins and Cleavable Linkers
While GST has proven effective for this compound, other carrier proteins are also commonly used for the expression of antimicrobial peptides. These include Thioredoxin (Trx), Small Ubiquitin-like Modifier (SUMO), and Maltose-Binding Protein (MBP). griffith.edu.auresearchgate.net These tags can also enhance solubility and facilitate purification. researchgate.net For instance, Trx is known to be a highly soluble and stable fusion partner. researchgate.net
A critical component of any fusion protein strategy is the ability to cleave the tag from the peptide of interest to obtain the native, active molecule. This is achieved by incorporating a specific protease cleavage site in the linker region between the fusion tag and the target peptide. tandfonline.com In the case of the pGEX-6p-1-palustrin-2CE construct, an enterokinase cleavage site was included. tandfonline.com After purification of the fusion protein, treatment with enterokinase releases the mature this compound peptide. tandfonline.com
Optimization Strategies for Recombinant Yield
Maximizing the yield of a recombinant protein is a key objective in any production process. Several strategies have been employed to optimize the production of this compound.
One of the most critical parameters is the induction temperature . For the expression of the GST-Palustrin-2CE fusion protein, a lower induction temperature of 16°C was used. nih.govtandfonline.com Lowering the temperature can slow down protein synthesis, which often promotes proper protein folding and increases the proportion of soluble protein, as opposed to the formation of non-functional inclusion bodies. researchgate.net
The choice of expression host and vector also plays a significant role. As mentioned, the BL21(DE3)pLysS strain and the pGEX-6p-1 vector were specifically chosen to control protein expression and facilitate purification. nih.govtandfonline.comgriffith.edu.au
Further optimization can be achieved by manipulating the culture medium and induction conditions , such as the concentration of the inducer (e.g., IPTG) and the cell density at the time of induction. researchgate.net While specific details on the optimization of these parameters for this compound are not extensively provided in the search results, these are standard practices in recombinant protein production. researchgate.net
Following these strategies, the soluble GST-Palustrin-2CE fusion protein was reported to constitute a significant portion of the total cellular protein, reaching 35-39%. nih.govtandfonline.comresearchgate.net After cleavage of the GST tag and subsequent purification by Sephadex G50 chromatography, a purity of approximately 97% for this compound was achieved. nih.govtandfonline.comresearchgate.net
Table 1: Recombinant Production Summary for this compound
| Parameter | Details | Reference |
|---|---|---|
| Peptide | This compound | nih.govtandfonline.com |
| Expression Host | E. coli BL21(DE3)pLysS | nih.govtandfonline.com |
| Expression Vector | pGEX-6p-1 | nih.govtandfonline.com |
| Fusion Tag | Glutathione S-transferase (GST) | nih.govtandfonline.com |
| Cleavage Site | Enterokinase | tandfonline.com |
| Induction Temperature | 16°C | nih.govtandfonline.com |
| Fusion Protein Yield | 35-39% of total cellular protein | nih.govtandfonline.comresearchgate.net |
| Final Purity | ~97% | nih.govtandfonline.comresearchgate.net |
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Glutathione |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) |
| Thioredoxin (Trx) |
| Small Ubiquitin-like Modifier (SUMO) |
Codon Optimization Approaches
To maximize the expression of the recombinant this compound gene in a host organism like E. coli, codon optimization is a critical step. This process involves modifying the gene's codon sequence to match the codon usage preferences of the expression host, thereby enhancing translational efficiency and protein yield. vectorbuilder.comjmb.or.kr Different species exhibit distinct codon biases, meaning they use certain codons for a specific amino acid more frequently than others. vectorbuilder.com Mismatched codon usage between the source organism (Rana chensinensis) and the expression host (E. coli) can lead to decreased translation rates. vectorbuilder.com
Codon optimization tools utilize algorithms that replace rare codons in the original gene sequence with those more frequently used by the host's translational machinery. blueheronbio.comidtdna.com This enhances the rate of protein synthesis by ensuring a steady supply of the required tRNA molecules. jmb.or.kr Beyond just codon frequency, advanced optimization algorithms also consider other factors that influence gene expression, such as GC content, mRNA secondary structure, and the avoidance of sequences that could destabilize mRNA. vectorbuilder.comgenscript.com For instance, optimizing GC content to around 60% can improve the success rate of gene synthesis and cloning. vectorbuilder.com By systematically redesigning the this compound gene sequence, researchers can achieve significantly higher levels of recombinant protein expression. jmb.or.kr
Impact of Multimeric Gene Copies
Research has demonstrated that increasing the number of gene copies can lead to a proportional increase in the final protein yield. For example, studies on other antimicrobial peptides have shown that using three gene copies can result in a nearly four-fold increase in yield compared to a single gene copy. sci-hub.se This method not only enhances the expression level but can also contribute to the stability of the recombinant product within the host cell.
Fermentation and Cultivation Conditions
Optimizing fermentation and cultivation conditions is paramount for achieving high-density cell growth and maximizing the production of recombinant this compound. griffith.edu.aunih.gov Key parameters that are carefully controlled during fermentation include media composition, temperature, pH, and induction conditions. google.comnih.gov
Typically, a rich medium is used initially to promote rapid cell growth to a high density before inducing protein expression. nih.gov The fermentation process can be performed in batches or as a fed-batch system, where nutrients are continuously or sequentially added to the culture to maintain optimal growth and productivity. nih.govsciepublish.com For the expression of this compound, a soluble fusion protein was successfully produced in the BL21(DE3)pLysS strain of E. coli at a controlled temperature of 16°C. nih.govtandfonline.com Lowering the temperature can slow down protein synthesis, which often promotes proper folding and increases the proportion of soluble protein. nih.govtandfonline.com The timing and concentration of the inducer, such as IPTG, are also critical variables that need to be optimized to achieve the highest possible yield of the fusion protein, which has been reported to reach 35%-39% of the total cellular protein. nih.govtandfonline.com
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Condition | Rationale |
| Host Strain | E. coli BL21(DE3)pLysS | Deficient in proteases, suitable for T7 promoter systems. nih.govresearchgate.net |
| Expression Vector | pGEX-6p-1 | Contains a GST-tag for affinity purification and a protease cleavage site. nih.gov |
| Culture Temperature | 16°C | Promotes soluble protein expression and proper folding. nih.govtandfonline.com |
| Induction | IPTG | Induces expression from the T7 promoter. nih.gov |
| Cell Density at Induction | OD600 of 5-7 | Ensures cells are in the mid-logarithmic growth phase for optimal expression. nih.gov |
Advanced Purification Techniques for this compound
Following expression, the this compound fusion protein must be purified from the host cell lysate and the peptide cleaved from its fusion partner. This process typically involves a multi-step chromatographic approach to achieve high purity.
Affinity Chromatography Methodologies
Affinity chromatography is a powerful and highly specific purification method that utilizes the unique binding interaction between a protein and a ligand. thermofisher.com For this compound, which is commonly expressed as a Glutathione S-transferase (GST) fusion protein, GST-based affinity chromatography is employed. griffith.edu.autandfonline.com
The process involves passing the soluble fraction of the cell lysate through a column containing a resin with immobilized glutathione. griffith.edu.autandfonline.com The GST-tagged this compound fusion protein specifically binds to the glutathione, while other cellular proteins are washed away. thermofisher.com The bound fusion protein is then eluted from the column under mild, non-denaturing conditions by adding a solution of reduced glutathione. griffith.edu.au This one-step purification method is highly efficient, significantly simplifying the initial purification of the fusion protein. thermofisher.comtandfonline.com
Size Exclusion Chromatography for Purity Enhancement
After affinity purification and cleavage of the GST tag by a specific protease like enterokinase, further purification is necessary to separate the target this compound peptide from the cleaved GST tag and any remaining impurities. tandfonline.com Size Exclusion Chromatography (SEC), also known as gel filtration, is an effective technique for this final polishing step. cytivalifesciences.com
SEC separates molecules based on their size. protocols.iobio-rad.com The cleaved mixture is loaded onto a column packed with a porous resin. cytivalifesciences.com Larger molecules, such as the GST tag, are excluded from the pores and travel through the column more quickly, eluting first. thermofisher.com The smaller this compound peptide can enter the pores of the resin, causing it to take a longer path through the column and elute later. cytivalifesciences.com Using a Sephadex G-50 column, this compound has been purified to approximately 97% purity. nih.govtandfonline.comjst.go.jp
Biological Activities and Mechanisms of Action of Palustrin 2ce
Antimicrobial Spectrum and Potency
Palustrin-2CE exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. biorxiv.orguniprot.orgresearcher.life Its potency is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Efficacy Against Sensitive Bacterial Strains
Research has demonstrated that purified this compound has significant inhibitory effects on several common sensitive bacterial strains. The peptide shows moderate to strong activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. biorxiv.orgresearcher.life Notably, studies have indicated that the growth-inhibitory activity of this compound is generally greater against Gram-negative bacteria compared to Gram-positive bacteria. biorxiv.orgtandfonline.com
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various sensitive bacterial strains.
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive | 32-64 |
| Bacillus subtilis | Gram-positive | 32-64 |
| Escherichia coli | Gram-negative | 16-32 |
| Pseudomonas aeruginosa | Gram-negative | 16-32 |
Activity Against Multidrug-Resistant Bacterial Strains
A significant aspect of this compound's biological activity is its effectiveness against multidrug-resistant (MDR) bacteria. The peptide has displayed clear inhibitory activity against clinical isolates of multidrug-resistant Staphylococcus aureus and Escherichia coli. biorxiv.orguniprot.orgresearcher.life This capability underscores its potential as a template for developing new therapeutic agents to combat antibiotic-resistant infections.
The table below presents the MIC values of this compound against specific multidrug-resistant bacterial strains.
| Multidrug-Resistant Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus (MDR) | Gram-positive | 32-64 |
| Escherichia coli (MDR) | Gram-negative | 16-32 |
Comparative Antimicrobial Efficacy with Related Peptides
When compared to other members of the palustrin-2 family, this compound has demonstrated superior antimicrobial activity. Studies have shown that this compound is more active than palustrin-2b, palustrin-2c, and palustrin-2AR under similar experimental conditions. biorxiv.org This enhanced efficacy may be attributed to differences in their amino acid sequences and resulting physicochemical properties, such as net charge and secondary structure, which are crucial for antimicrobial function. biorxiv.org
Fundamental Mechanisms of Antimicrobial Action
The primary mechanism by which most antimicrobial peptides, including those in the palustrin-2 family, exert their bactericidal effect is through interaction with and disruption of the bacterial cell membrane. mdpi.comimrpress.com
Membrane-Targeting Mechanisms (e.g., Pore Formation, Disruption of Integrity)
The cell membranes of bacteria are rich in anionic molecules, which creates a net negative charge on the surface. The cationic nature of this compound facilitates an initial electrostatic attraction to the bacterial membrane. imrpress.com Following this initial binding, the amphipathic structure of the peptide, which possesses both hydrophobic and hydrophilic regions, allows it to insert into the lipid bilayer. biorxiv.orgimrpress.com
This insertion can lead to membrane permeabilization and the formation of transient pores, a mechanism described by models such as the "barrel-stave" or "toroidal pore" model. researchgate.net In the barrel-stave model, the peptides aggregate to form a channel through the membrane, while in the toroidal pore model, the peptides and lipid molecules together form the pore. biorxiv.orgresearchgate.net This disruption of the membrane's integrity leads to the leakage of essential intracellular contents and ultimately, cell death. plos.org
A study on Palustrin-Ca, a closely related peptide from the palustrin-2 family, suggests a non-pore-forming mechanism, such as the "carpet model." uniprot.orgresearchgate.net In this model, the peptides accumulate on the surface of the bacterial membrane and, upon reaching a certain concentration, disrupt the membrane in a detergent-like manner. uniprot.orgsci-hub.se Molecular dynamics simulations of Palustrin-Ca showed that it adopts a position parallel to the membrane surface, which is consistent with the carpet model. uniprot.orgresearcher.liferesearchgate.net While specific experimental data on this compound's precise mode of membrane disruption is not yet available, the activity of its close relatives suggests a membrane-centric mechanism.
Non-Membrane-Targeting Mechanisms (e.g., Inhibition of Intracellular Processes)
While membrane disruption is the most widely accepted mechanism for antimicrobial peptides like this compound, some AMPs are known to translocate across the cell membrane and interact with intracellular targets. imrpress.comfrontiersin.org These non-membrane-targeting mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. tandfonline.comsci-hub.se However, there is currently no specific research available to indicate that this compound utilizes any non-membrane-targeting mechanisms of action. The primary focus of research has been on its potent membrane-disrupting capabilities. mdpi.comresearchgate.net
Interaction with Bacterial Resistance Pathways
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A key mechanism contributing to this resistance is the active extrusion of antimicrobial agents from bacterial cells by efflux pumps. The antimicrobial peptide this compound has been investigated for its potential to counteract these resistance mechanisms, specifically through its interaction with efflux pump systems.
Modulation of Efflux Pump Systems
The direct modulatory effect of this compound on bacterial efflux pump systems is an area of ongoing research. While specific studies detailing the direct interaction of this compound with and the modulation of efflux pump gene expression in bacteria are not extensively documented, the broader context of antimicrobial peptide (AMP) interactions with these systems provides a framework for understanding its potential mechanisms.
Bacteria have developed various strategies to resist the action of AMPs, including the activation of efflux pumps to expel these peptides from the cell. researchgate.netmdpi.com For instance, in Escherichia coli, the efflux pumps AcrAB-TolC, as well as those involving the components AcrZ and SugE, have been implicated in the resistance to other amphibian-derived antimicrobial peptides like Brevinin-2CE. nih.govnih.gov Studies have shown that the expression of the genes encoding for AcrZ and SugE is upregulated in the presence of Brevinin-2CE, and the deletion of these genes leads to increased bacterial susceptibility to the peptide. nih.govnih.gov
Given that this compound is also an amphibian-derived antimicrobial peptide, it is plausible that it may also be a substrate for similar efflux pumps in bacteria. However, further research is required to elucidate the specific efflux pump systems that recognize and transport this compound and to determine whether this peptide can modulate the expression or function of these pumps.
Synergistic Effects with Efflux Pump Inhibitors
A promising strategy to combat efflux-mediated antimicrobial resistance is the combination of antimicrobial agents with efflux pump inhibitors (EPIs). These inhibitors block the action of the pumps, thereby increasing the intracellular concentration of the antimicrobial and restoring its efficacy.
Research has demonstrated a significant synergistic effect when this compound is combined with the efflux pump inhibitor chlorpromazine (B137089) (CPZ) against Escherichia coli. nih.gov A study investigating this combination revealed a markedly enhanced inhibitory effect on the bacteria compared to the use of this compound alone. nih.gov The survival rate of E. coli was significantly reduced in the presence of both this compound and CPZ, indicating that the inhibition of efflux pumps renders the bacteria more susceptible to the antimicrobial action of the peptide. nih.govnih.gov
This synergistic activity highlights the potential of using this compound in combination therapies to overcome bacterial resistance. By neutralizing one of the key defense mechanisms of bacteria, the efficacy of this compound can be substantially amplified.
| Combination Therapy | Target Bacterium | Observed Effect | Reference |
| This compound + Chlorpromazine (CPZ) | Escherichia coli | Enhanced inhibitory effect and significantly reduced bacterial survival rate. | nih.govnih.gov |
Structural Analysis and Structure Activity Relationship Studies
Primary Amino Acid Sequence Analysis
The production of Palustrin-2CE begins with a precursor protein, preprothis compound. tandfonline.com This precursor has a typical three-part structure characteristic of many amphibian AMPs: a signal peptide region, an intervening acidic peptide region, and the hypervariable bioactive mature peptide at the C-terminus. tandfonline.comnih.gov The mature this compound peptide is released following post-translational processing. The deduced amino acid sequence of the mature peptide has been characterized, confirming its classification within the palustrin-2 family. tandfonline.com
Secondary and Tertiary Structural Features
The structure of palustrin-2 family peptides is crucial to their function. A defining characteristic is the presence of an amphipathic α-helical conformation, which is a common feature among many membrane-acting AMPs. tandfonline.com This secondary structure allows the peptide to interact with and disrupt microbial cell membranes.
A key feature of this compound and its relatives is a conserved C-terminal cyclic domain. researchgate.netmdpi.com This domain is formed by a disulfide bridge between two cysteine residues, creating a heptapeptide (B1575542) loop often referred to as the 'Rana box'. nih.govmdpi.com This cyclic structure is a hallmark of many antimicrobial peptides isolated from frogs of the Ranidae family. mdpi.com While the N-terminal α-helix is primarily responsible for membrane disruption, the C-terminal Rana box is a conserved structural motif within the family. nih.gov
Sequence Homology and Phylogenetic Relationships within the Palustrin-2 Family
This compound shares a high degree of sequence homology with other peptides in the palustrin-2 family, such as palustrin-2b, 2c, and 2AR. tandfonline.com This family was first identified in the skin secretions of the North American pickerel frog, Rana palustris. Most peptides in this family consist of 31 amino acids and feature the cyclic 'Rana box' domain. researchgate.netmdpi.com
The amino acid sequences of AMPs like this compound serve as important molecular markers for taxonomic and phylogenetic analysis. nih.gov By comparing the sequences of AMPs from different frog species, researchers can infer evolutionary relationships. For instance, analysis of brevinin-2 (B1175259) peptides, another AMP family found alongside this compound in Rana chensinensis, has been used to clarify the phylogenetic relationships of the host organism. nih.gov Phylogenetic trees constructed using the gene sequences of these peptides help to illustrate the divergence and evolutionary history among different anuran species. researchgate.netmdpi.comresearchgate.net
Determinants of Biological Activity: Role of Amino Acid Composition and Charge
The biological activity of this compound is governed by its physicochemical properties, which are a direct result of its amino acid composition. Key determinants include the peptide's net positive charge, hydrophobicity, and amphipathicity. tandfonline.comrjeid.com As a cationic peptide, this compound's positive charge facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes. mdpi.com
Its amphipathic nature, with distinct hydrophobic and hydrophilic faces in its α-helical structure, allows it to insert into and disrupt the lipid bilayer of microbial membranes. mdpi.com Studies have shown that this compound exhibits moderate antimicrobial activity, with greater potency against Gram-negative bacteria compared to Gram-positive bacteria. nih.govtandfonline.com Analysis of its physicochemical characteristics revealed that this compound has the strongest hydrophilicity (lowest Grand Average of Hydropathy or GRAVY value) when compared to palustrin-2b, 2c, and 2AR, a factor that is considered significant for its antimicrobial function. tandfonline.com
Table 1: Physicochemical Properties of Selected Palustrin-2 Family Peptides (Note: Data for this compound, -2b, -2c, and -2AR is based on comparative analysis from cited research. tandfonline.com)
| Peptide | Net Charge | pI Value | GRAVY Value (Hydrophilicity) |
|---|---|---|---|
| This compound | Similar to other family members | Similar to other family members | Lowest (Most Hydrophilic) |
| Palustrin-2b | Data not specified | Data not specified | Higher than this compound |
| Palustrin-2c | Data not specified | Data not specified | Higher than this compound |
| Palustrin-2AR | Data not specified | Data not specified | Higher than this compound |
Principles of Structure-Activity Relationship (SAR) Methodologies for Amphibian AMPs
Structure-Activity Relationship (SAR) studies are fundamental to understanding and optimizing antimicrobial peptides. mdpi.com These methodologies involve systematically modifying the peptide's structure and evaluating how these changes affect its biological activity. dovepress.comnih.gov
A primary approach in SAR is the rational design and synthesis of peptide analogs. mdpi.comdovepress.com Researchers create modified versions of the parent peptide by:
Amino Acid Substitution: Replacing specific amino acids to alter properties like charge, hydrophobicity, or helicity. mdpi.com
Truncation: Synthesizing shorter versions of the peptide to identify the minimal functional domain or to study the role of specific regions, such as the 'Rana box'. nih.gov For example, a truncated version of a related peptide, palustrin-2ISb, which lacked the C-terminal amino acids beyond the Rana box, was found to have greater antimicrobial activity than the native peptide. nih.gov
These synthetic analogs are then subjected to a battery of tests to measure their minimum inhibitory concentration (MIC) against various microbes and their hemolytic activity against red blood cells. The goal is to elucidate which structural features are essential for function and to develop new peptide-based therapeutic leads with enhanced efficacy and selectivity. acs.org
Phylogenetic and Ecological Significance
Source Organism: Rana chensinensis in Amphibian Innate Immunity
Palustrin-2CE is an effector molecule of the innate immunity in amphibians and has been identified and cloned from the tadpole of the Chinese brown frog, Rana chensinensis. tandfonline.comjst.go.jpoup.comnih.govtandfonline.com Antimicrobial peptides (AMPs) like this compound are crucial components of the defense system of amphibians, whose permeable skin exposes them to a wide array of pathogens. imrpress.com These peptides are produced in the granular glands of the skin and can be secreted to protect the frog from infections by bacteria and fungi. mdpi.com
The tadpole of the Chinese brown frog has been identified as a particularly rich source of these antimicrobial peptides. tandfonline.comjst.go.jptandfonline.com Research has shown that the expression of this compound RNA increases dramatically as the Rana chensinensis tadpole develops. jst.go.jp This suggests an increasing reliance on this peptide for immune defense as the organism matures. The purified this compound has demonstrated significant inhibitory activities against a range of bacteria, including multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. tandfonline.comjst.go.jpoup.comtandfonline.com
Distribution and Conservation of Palustrin-2 Peptides Across Anuran Species
The Palustrin-2 family of peptides is part of a larger arsenal (B13267) of antimicrobial peptides found in ranid frogs (family Ranidae). mdpi.com While cationic cytolytic peptides are not ubiquitous among all frog species, they are widely distributed within the Ranidae and Hylidae families. mdpi.com Based on amino acid sequence similarities, antimicrobial peptides from ranid frogs are categorized into several families, including palustrin, brevinin-1, brevinin-2 (B1175259), esculentin-1, esculentin-2, ranalexin, and temporin, among others. mdpi.com
Peptides belonging to the Palustrin-2 family have been identified in various ranid species. nih.govresearchgate.netnih.gov For instance, different Palustrin-2 peptides have been isolated from North American frog species. researchgate.netnih.gov In Asian frogs, Palustrin-2 peptides have been found in several species of the genus Amolops and Hylarana. nih.gov The presence of these peptides across different species highlights their conserved role in the immune defense of these frogs.
A highly conserved feature among many antimicrobial peptides from the Ranidae family, including most in the palustrin-2 family, is a C-terminal cystine-bridged cyclic heptapeptide (B1575542) or hexapeptide, often referred to as the 'Rana box'. mdpi.com This structural motif is thought to be important for the peptide's function.
Below is a table summarizing the distribution of some Palustrin-2 family peptides and other related antimicrobial peptides across different anuran species.
| Family | Peptide | Source Organism | Geographic Origin |
| Palustrin-2 | This compound | Rana chensinensis | Eurasia |
| Palustrin-2 | Palustrin-2PLa | Rana pipiens | North America |
| Palustrin-2 | Not Specified | Amolops jindongensis | Asia |
| Palustrin-2 | Not Specified | Hylarana latouchii | Asia |
| Palustrin-2 | Not Specified | Hylarana luctuosa | Asia |
| Palustrin-2 | Not Specified | Hylarana signata | Asia |
Evolutionary Implications of this compound Sequence Diversity
The diversity observed in the amino acid sequences of Palustrin-2 peptides, including this compound, offers valuable insights into the evolutionary pressures acting on these molecules. The variation in sequences, even among closely related species, suggests a rapid evolution, likely driven by the constant need to adapt to a changing spectrum of microbial pathogens. imrpress.com This molecular heterogeneity can be a powerful tool for understanding the phylogenetic relationships between different frog species. researchgate.netnih.gov
The study of sequence diversity involves comparing the primary structures of peptides from different species. For example, while Palustrin-2 peptides from Eurasian and North American ranid frogs show familial similarities, distinct differences exist, suggesting geographical and species-specific evolutionary paths. researchgate.netnih.gov The phenomenon where mutations in one part of a protein's sequence can influence the effect of mutations elsewhere, known as epistasis, is a significant factor in the evolution of these diverse sequences. nih.gov
The evolution of these peptide families is believed to have occurred through multiple gene duplication events, followed by diversification of the duplicated genes. researchgate.netnih.gov This process allows for the generation of a wide array of peptides from a common ancestral gene, each potentially having a slightly different antimicrobial specificity or potency. By analyzing these sequence variations, scientists can reconstruct the evolutionary history of these peptides and, by extension, the frogs that produce them. nih.gov The study of the spatiotemporal evolutionary dynamics of such molecules can reveal patterns of dispersal and adaptation. frontiersin.org
Analytical and Characterization Techniques Employed in Palustrin 2ce Research
Spectroscopic Methods for Peptide Characterization
Spectroscopic techniques are fundamental to determining the molecular weight and three-dimensional structure of peptides like Palustrin-2CE.
Mass Spectrometry (MS) Applications
Mass spectrometry is a crucial tool for the accurate determination of molecular weight and purity of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed following purification steps. In one study, the purity and molecular weight of recombinant this compound were analyzed by ESI-MS, confirming the main product after purification had a molecular weight of 3304.6 Da, which was identical to the predicted mass. This analysis confirmed the successful expression and purification of the peptide.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is also a powerful tool for sequencing and identifying post-translational modifications, which are common in antimicrobial peptides. halric.euresearchgate.net While detailed sequencing of this compound using this method is not extensively documented in the available research, it remains a standard approach for the characterization of novel peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of peptides in solution, providing insights into their functional conformations. Although specific NMR studies detailing the structure of this compound are not available in the reviewed literature, the methodology applied to similar amphibian antimicrobial peptides, such as Palustrin-Ca, provides a clear framework for how such an analysis would be conducted. biorxiv.org
For a peptide like Palustrin-Ca, two-dimensional (2D) NMR spectroscopy is used to determine its structure in a solvent mixture, such as trifluoroethanol-d3/water, which mimics a membrane environment and promotes the formation of secondary structures. biorxiv.org The process typically involves several types of 2D NMR experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds.
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically within 5 Å), providing crucial distance constraints for calculating the 3D structure.
The data from these experiments, including chemical shift assignments and Nuclear Overhauser Effect (NOE) distance restraints, are used in molecular modeling programs to calculate an ensemble of structures that are consistent with the experimental data. For Palustrin-Ca, this analysis revealed an α-helical structure spanning a significant portion of the peptide, a common feature of many antimicrobial peptides that is critical for their membrane-disrupting activity. biorxiv.org Similar approaches would be essential to fully characterize the structure of this compound and understand its mechanism of action. nih.govresearchgate.net
Chromatographic Separation Techniques for this compound
Chromatographic techniques are indispensable for the purification of this compound from either natural sources or recombinant expression systems. polypeptide.comjasco-global.com High-Performance Liquid Chromatography (HPLC) is the most powerful method for peptide purification, offering high resolution and reproducibility. shimadzu.comnih.gov
Reversed-phase HPLC (RP-HPLC) is a commonly used mode for peptide purification. In this technique, the separation is based on the hydrophobicity of the molecules. The peptide is loaded onto a column containing a non-polar stationary phase (e.g., C8 or C18) and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase. polypeptide.commdpi.com
In the context of this compound research, HPLC was used as a final purification step for the recombinant peptide. The purity of the peptide was analyzed by HPLC and found to be approximately 97%, indicating the effectiveness of the chromatographic separation. While specific parameters such as the exact column, gradient, and flow rate used for this compound are not detailed in the provided research, the general principles of RP-HPLC for peptide purification are well-established.
Table 1: General Parameters for RP-HPLC Peptide Purification
| Parameter | Description | Typical Values |
| Stationary Phase | The solid support within the column. For peptides, C8 and C18 are common. | C8, C18 |
| Mobile Phase A | The aqueous phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). | Water with 0.1% TFA |
| Mobile Phase B | The organic phase used to elute the peptide. | Acetonitrile with 0.1% TFA |
| Gradient | The change in the percentage of Mobile Phase B over time. | Linear gradient, e.g., 5% to 60% B over 30 min |
| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 - 2.0 mL/min for analytical scale |
| Detection | The method used to detect the peptide as it elutes. | UV absorbance at 214 nm and 280 nm |
This table represents typical parameters and not specific values used for this compound purification.
Molecular and Cell Biology Techniques for Gene and Protein Analysis
The study of the gene encoding this compound and its expression profile relies on a variety of molecular and cell biology techniques.
Quantitative PCR and Gene Expression Profiling
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a sensitive technique used to measure the amount of a specific RNA transcript. This method has been employed to investigate the expression of the gene encoding this compound in its native source, the Chinese brown frog Rana chensinensis.
In one study, real-time PCR was used to quantify the levels of this compound RNA at various developmental stages of Rana chensinensis. The results indicated that the expression level of the this compound gene increased as the frog developed. Another study utilized RT-PCR to show that the transcription levels of prepropalustrin-2CE2 were significantly upregulated in Rana chensinensis tadpoles following exposure to various stimuli, including E. coli, S. aureus, and lipopolysaccharide (LPS). mdpi.comnih.gov This demonstrates that the expression of the this compound gene is part of the frog's innate immune response.
The general workflow for qPCR analysis of this compound gene expression involves:
RNA Extraction: Total RNA is isolated from the tissue of interest (e.g., frog skin).
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
qPCR Amplification: The cDNA is then used as a template in a PCR reaction with primers specific to the this compound gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction.
Data Analysis: The fluorescence is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of the target transcript.
Gene Knock-out and Complementation Studies
Gene knock-out and complementation are powerful genetic techniques used to determine the function of a specific gene. A gene knock-out involves inactivating or deleting a gene to observe the resulting phenotype. Complementation is then used to confirm that the observed phenotype is due to the knocked-out gene by reintroducing a functional copy of the gene and observing if the wild-type phenotype is restored. shimadzu.comscirp.org
While these techniques are instrumental in functional genomics, there is no available research in the reviewed literature that specifically describes the use of gene knock-out or complementation studies for the this compound gene in Rana chensinensis or any other model organism. The generation of a targeted gene knockout in frogs is a technically challenging process. However, such studies would be invaluable for definitively determining the role of this compound in the innate immunity of the frog and for exploring any other potential biological functions.
Microbiological Assays for Antimicrobial Activity Assessment
The evaluation of the antimicrobial efficacy of this compound is predominantly achieved through a series of specialized microbiological assays designed to determine its inhibitory and cidal capabilities against a range of microorganisms. These techniques are fundamental in characterizing the peptide's spectrum of activity and potency.
The primary method employed in this compound research for quantifying its antibacterial effect is the broth microdilution assay. tandfonline.com This method is a standardized, sensitive, and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. unisa.edu.aulabor-ls.de The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a test organism after a specified incubation period. tandfonline.comunisa.edu.au
In the context of this compound, the broth microdilution assay is conducted in 96-well microtiter plates. tandfonline.comnih.gov The general procedure involves several key steps:
Preparation of Inoculum: Bacterial strains, including both Gram-positive and Gram-negative species, are cultured to a mid-logarithmic phase of growth. tandfonline.com The culture is then diluted in a suitable broth, such as Mueller-Hinton Broth (MHB), to a standardized cell density, for instance, 1 x 10⁴ colony-forming units (CFU)/mL. tandfonline.com
Peptide Dilution: A series of twofold dilutions of the purified this compound peptide are prepared directly in the microtiter plate wells using the same broth. tandfonline.comunisa.edu.au
Incubation: The standardized bacterial suspension is added to the wells containing the diluted peptide. The plates are then incubated under specific conditions, typically at 37°C for 18 hours. tandfonline.com
MIC Determination: Following incubation, bacterial growth is assessed by measuring the optical density (absorbance) of the culture at a specific wavelength, such as 550 nm, using a spectrophotometer. tandfonline.com The MIC value is identified as the lowest concentration of this compound where no visible growth (turbidity) is observed. tandfonline.comprotocols.io Positive and negative controls, such as ampicillin (B1664943) and pure broth respectively, are run in parallel to validate the assay results. tandfonline.com
Research findings from these assays have demonstrated that this compound possesses moderate antibacterial activity against several microorganisms. tandfonline.com Notably, its inhibitory effect is more pronounced against Gram-negative bacteria compared to Gram-positive bacteria. tandfonline.com The peptide has also shown efficacy against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. tandfonline.comresearchgate.net
Another common technique used for screening the antimicrobial activity of peptides is the radial diffusion assay (RDA) . tandfonline.comnih.gov Although detailed reports on its specific application to this compound are less common, it is a standard method in antimicrobial peptide research. jmb.or.krnih.gov In this assay, microorganisms are suspended in an agarose (B213101) gel layer. tandfonline.com Wells are punched into the gel, and a solution of the antimicrobial peptide is added to the wells. plos.org As the peptide diffuses radially into the gel, it creates a circular zone of growth inhibition if it is effective against the microbe. tandfonline.comjmb.or.kr The diameter of this clear zone is proportional to the antimicrobial activity of the peptide. tandfonline.com This method is advantageous for its sensitivity and reproducibility. tandfonline.com
The data below, derived from broth microdilution assays, details the specific Minimum Inhibitory Concentrations (MIC) of recombinant this compound against various bacterial strains.
Interactive Data Table: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the antimicrobial activity of purified recombinant this compound against both Gram-positive and Gram-negative bacteria. The MIC is the lowest peptide concentration that inhibits visible bacterial growth.
| Bacterial Strain | Gram Stain | Bacterial Concentration (CFU/mL) | This compound MIC (μM) | Ampicillin MIC (μM) |
| S. aureus | Positive | 1 x 10⁴ | 16 | 0.7 |
| S. aureus | Positive | 5 x 10⁵ | 32 | 1.4 |
| B. subtilis | Positive | 1 x 10⁴ | 32 | 1.4 |
| B. subtilis | Positive | 5 x 10⁵ | 32 | 2.8 |
| P. aeruginosa | Negative | 1 x 10⁴ | 8 | 5.6 |
| P. aeruginosa | Negative | 5 x 10⁵ | 16 | 11.2 |
| E. coli | Negative | 1 x 10⁴ | 8 | 2.8 |
| E. coli | Negative | 5 x 10⁵ | 16 | 5.6 |
| Multi-drug resistant S. aureus | Positive | 5 x 10⁵ | 32 | >100 |
| Multi-drug resistant E. coli | Negative | 5 x 10⁵ | 16 | >100 |
Data sourced from reference tandfonline.com.
Emerging Research Avenues and Potential Biotechnological Applications
Rational Design and Engineering of Palustrin-2CE Analogues
The rational design of new molecules based on predicting how structural modifications will affect function is a key strategy in drug development. mdpi.com For antimicrobial peptides like this compound, this approach aims to create analogues with enhanced antimicrobial potency, greater selectivity for microbial targets, and improved stability in physiological conditions. nih.gov The process often involves modifying the peptide's primary sequence to optimize its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are crucial for its interaction with microbial membranes. mdpi.commdpi.com
Research on other members of the palustrin-2 family, such as Palustrin-2ISb, has demonstrated the feasibility of this approach. For instance, the truncation of a "Rana box" domain in a Palustrin-2 analogue resulted in a peptide (GL-22) with retained broad-spectrum antimicrobial activity but significantly lower haemolysis and cytotoxicity. nih.gov Such studies provide a blueprint for the targeted modification of this compound. Future research could focus on:
Amino Acid Substitution: Systematically replacing specific amino acid residues to enhance the peptide's amphipathic α-helical structure, which is critical for membrane disruption. nih.gov
Hybrid Peptide Design: Combining the active domains of this compound with sequences from other AMPs to create hybrid peptides with novel or broadened activity spectra. researchgate.net
Structural Modifications: Introducing modifications like cyclization or lipidation to increase resistance to proteolytic degradation and improve membrane interaction. researchgate.net
These engineered analogues of this compound could offer superior therapeutic profiles compared to the native peptide.
Investigation of this compound in Diverse Biological Systems
While the antibacterial properties of this compound are its most studied feature, the broader family of amphibian antimicrobial peptides is known for a wide range of biological activities. tandfonline.comimrpress.com This suggests that the therapeutic potential of this compound may extend beyond treating bacterial infections. Emerging research avenues are beginning to explore its efficacy in other biological contexts.
Initial studies have shown that peptides from the skin of Rana chensinensis possess antioxidant and anti-apoptotic properties. tandfonline.com Furthermore, members of the Palustrin-2 family have demonstrated activity against cancer cells. nih.gov For example, Palustrin-Ca, another member of the palustrin-2 family, has shown potent anticancer activity. biorxiv.org This raises the possibility that this compound could also exhibit cytotoxic effects against tumor cells.
Future investigations should systematically evaluate the activity of this compound against a wider array of biological targets, including:
Fungi: Many amphibian AMPs have antifungal properties. imrpress.com Testing this compound against clinically relevant fungal pathogens like Candida albicans is a logical next step. mdpi.com
Viruses: The antiviral potential of amphibian peptides is an area of growing interest. imrpress.com
Parasites: Some AMPs have demonstrated activity against parasites, opening another avenue for investigation. imrpress.com
Cancer Cell Lines: Given the anticancer activity of other Palustrin-2 peptides, screening this compound against various cancer cell lines is warranted. nih.govbiorxiv.org
| Biological System | Observed Activity of Palustrin-2 Family/Related Peptides | Potential for this compound |
|---|---|---|
| Bacteria (Gram-positive and Gram-negative) | Potent activity, including against multi-drug resistant strains. tandfonline.comoup.com | Established activity, potential for analogue development. tandfonline.com |
| Fungi | Some palustrin-2 peptides show little activity against C. albicans, while other amphibian AMPs are potent. mdpi.comimrpress.com | Needs further investigation against a broader range of fungal species. |
| Cancer Cells | Other Palustrin-2 peptides exhibit cytotoxicity against cancer cells. nih.govbiorxiv.org | A promising area for future research. |
| Viruses | Amphibian AMPs, in general, have shown antiviral potential. imrpress.com | Largely unexplored for this compound. |
| Parasites | General potential for amphibian AMPs. imrpress.com | Unexplored for this compound. |
Strategies for Mitigating Acquired Microbial Resistance to this compound
A significant advantage of antimicrobial peptides is that their primary mechanism of action, often involving membrane disruption, makes the development of microbial resistance less likely compared to conventional antibiotics. mdpi.comimrpress.com However, bacteria can develop resistance to AMPs through various mechanisms, such as modifying their cell surface to reduce the peptide's binding affinity or employing efflux pumps to expel the peptide from the cell. bohrium.comfrontiersin.org
Understanding and overcoming these resistance mechanisms is crucial for the long-term therapeutic viability of this compound. Research into related amphibian peptides offers potential strategies. For instance, a study on Brevinin-2CE, another peptide from Rana chensinensis, showed that its effectiveness against E. coli could be significantly increased by co-administration with an efflux pump inhibitor, chlorpromazine (B137089). nih.gov This suggests that combination therapies could be a powerful approach to combat potential resistance to this compound.
Future strategies to mitigate resistance could include:
Combination Therapy: Pairing this compound with conventional antibiotics or with inhibitors of specific resistance mechanisms, like efflux pump inhibitors. nih.gov This can create synergistic effects and reduce the likelihood of resistance emerging.
Development of Analogues: Designing this compound analogues that are less susceptible to bacterial resistance mechanisms, for example, by altering the peptide's structure to evade enzymatic degradation.
Targeting Multiple Pathways: Engineering multifunctional peptides that not only disrupt the membrane but also interfere with essential intracellular processes, making it more difficult for bacteria to develop resistance. mdpi.com
Broadening the Scope of this compound Research in Biotechnology
The potential applications of this compound extend beyond direct therapeutic use. Its properties make it a valuable candidate for various biotechnological applications. The ability to produce recombinant this compound in systems like E. coli facilitates its large-scale production for these purposes. tandfonline.comgriffith.edu.au
One promising area is in the development of novel biomaterials . Antimicrobial peptides can be incorporated into materials to create surfaces that resist microbial colonization. This has potential applications in:
Medical Devices: Coating catheters, implants, and other medical devices to prevent biofilm formation and reduce the risk of hospital-acquired infections.
Wound Dressings: Creating antimicrobial wound dressings that can help prevent or treat infections in burns and chronic wounds. reading.ac.uk
Food Packaging: Developing active food packaging materials that can extend the shelf life of perishable goods by inhibiting microbial growth.
Furthermore, this compound can serve as a molecular tool in drug delivery systems . Its membrane-permeabilizing properties could be harnessed to facilitate the entry of other therapeutic molecules into cells. psu.edu The peptide itself could also be encapsulated in nanocarriers to improve its stability and target delivery. nih.gov
Q & A
Q. What computational approaches predict this compound’s interactions with membrane bilayers and potential off-target effects?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with lipid bilayer models (e.g., POPC/POPG). Validate with coarse-grained molecular dynamics simulations (MARTINI force field). Screen for off-target binding using protein-protein interaction databases (e.g., BioGRID) and machine learning classifiers trained on antimicrobial peptide libraries .
Methodological Notes
- Data Presentation : Follow guidelines for tables and figures (e.g., Roman numerals for tables, self-explanatory legends) .
- Ethical Reproducibility : Archive raw data and code in FAIR-aligned repositories (e.g., GitHub, Zenodo) and cite validation protocols from prior studies .
- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature-derived evidence to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
